METHYL 1-[2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZOYL]PIPERIDINE-4-CARBOXYLATE
Overview
Description
METHYL 1-[2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZOYL]PIPERIDINE-4-CARBOXYLATE is a complex organic compound with a unique structure that includes a piperidine ring, a benzoic acid derivative, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 1-[2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZOYL]PIPERIDINE-4-CARBOXYLATE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzoic acid derivative, and the addition of the sulfonamide group. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzoic Acid Derivative: This step may involve acylation reactions using benzoic acid derivatives.
Addition of the Sulfonamide Group: This can be done through sulfonation reactions using sulfonyl chlorides and amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 1-[2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZOYL]PIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid derivative moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
METHYL 1-[2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZOYL]PIPERIDINE-4-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 1-[2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZOYL]PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The benzoic acid derivative moiety may also play a role in binding to specific sites on proteins or other biomolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
METHYL 1-[2-METHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZOYL]PIPERIDINE-4-CARBOXYLATE: can be compared with other sulfonamide-containing compounds, such as:
Uniqueness
This compound: is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other sulfonamide-containing compounds.
Properties
IUPAC Name |
methyl 1-[2-methyl-3-[methyl(methylsulfonyl)amino]benzoyl]piperidine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-12-14(6-5-7-15(12)18(2)25(4,22)23)16(20)19-10-8-13(9-11-19)17(21)24-3/h5-7,13H,8-11H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGLBEVBLSSJHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N(C)S(=O)(=O)C)C(=O)N2CCC(CC2)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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